molecular formula C11H7FN2O2S3 B2966650 N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 955223-46-8

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B2966650
CAS No.: 955223-46-8
M. Wt: 314.37
InChI Key: QSLCFIHZOWEDIL-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide (CAS 955223-46-8) is a synthetic small molecule incorporating both benzothiazole and sulfonamide pharmacophores, making it a compound of significant interest in medicinal chemistry and oncology research. This reagent is designed for research applications only. The core structure of this compound is the fluorinated benzothiazole scaffold. Benzothiazole derivatives have been extensively documented in scientific literature for their potent and selective antitumor properties . Specifically, fluorinated benzothiazoles have demonstrated remarkable in vitro efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers . The presence of the fluorine atom can be critical for optimizing a compound's biological activity, metabolic stability, and cell membrane permeability. The molecule is further functionalized with a thiophene-sulfonamide group. Sulfonamide moieties are privileged structures in drug discovery, known for their ability to inhibit various enzymes and are frequently investigated for their antioxidant potential and role in designing multi-target therapeutic agents . The primary research application of this compound is as a lead structure or intermediate in the development of novel anticancer agents. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly the synergy between the fluorinated benzothiazole core and the sulfonamide moiety. Its mechanism of action is associated with the inhibition of tumor-associated carbonic anhydrases , which are enzymes that help maintain the acidic extracellular pH characteristic of hypoxic tumors, a key driver of cancer progression and metastasis . By targeting these enzymes, this class of compounds offers a promising strategy for developing agents effective against resistant, hypoxic tumors. Researchers are encouraged to explore its full pharmacological profile, including its potential antioxidant activities, which can be evaluated via established assays such as DPPH and superoxide dismutase (SOD)-mimic tests . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLCFIHZOWEDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophene-2-sulfonamide under specific reaction conditions. One common synthetic route includes the use of a binding agent such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction is usually carried out in a three-necked flask equipped with a reflux condenser to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

The compound N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide does not appear in the provided search results. However, the search results do provide information on related compounds, including thiazoles, benzothiazoles, and sulfonamides, and their applications, particularly in the context of antibacterial and anti-tubercular research .

Thiazoles and Benzothiazoles

  • Antibacterial Applications Substituted thiazole and benzothiazole derivatives have demonstrated antibacterial properties . Research has explored the potential of combining thiazoles and sulfonamides to create hybrid antimicrobials with enhanced therapeutic effects .
  • Anti-tubercular Applications Recent studies highlight the development of benzothiazole-based compounds for anti-tubercular treatments. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . Synthetic approaches include diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques .

Sulfonamides

  • Antibacterial Agents Sulfonamide derivatives have been studied as antibacterial agents. They are suggested to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacterial cells. By inhibiting DHPS, sulfonamides can prevent bacterial cell division, leading to a bacteriostatic effect .

Case Studies and Data

  • A study explored N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, for antibacterial activity. Some compounds displayed potent antibacterial activity against Gram-negative and Gram-positive bacteria . For example, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited antibacterial activity against multiple strains .
  • Another study synthesized acetamide-linked benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis H .

Data Tables
The following tables are derived from the search results and illustrate the activity of related compounds:

Antibacterial Activity of Thiazole Derivatives

Compound nameConcentration (in mM)Zone of inhibition (ZOI) in millimeters
E. coli
–Isopropyl (5a)88
47.5
27.5
17

Anti-tubercular Activity of Benzothiazole Derivatives

CompoundsRIC50 (μM)MIC (μM)
7aH7.7 ± 0.80.08
7b2-ClNT0.32
7c4-ClNT0.32
7d2,4-Di ClNT0.25
7e4-F9.2 ± 1.50.09
7fCF311.1 ± 1.80.09
7g4-N(Me)210.3 ± 2.60.08
INH0.2

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Its anticancer activity is associated with the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide with structurally related sulfonamide and benzo[d]thiazole derivatives.

Structural Analogues with Thiophene-Sulfonamide Moieties

  • Compound 96 () : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide
    • Structural Differences : Replaces the 4-fluorobenzo[d]thiazole with a 3-methylbenzo[b]thiophene group.
    • Key Data : 1H NMR confirms the sulfonamide linkage and methyl substitution. The absence of fluorine may reduce polarity compared to the target compound .
  • Compound 100 () : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide
    • Structural Differences : Substitutes thiophene with a furan ring, altering electronic properties.
    • Implications : Furan’s lower aromaticity may decrease stability but enhance solubility in polar solvents .

Benzo[d]thiazole Derivatives with Varied Sulfonamide Substituents

  • GB30 () : 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
    • Structural Differences : Incorporates a thiazolidinedione warhead instead of sulfonamide.
    • Key Data : Melting point (272–274°C) and IR spectra (C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) highlight high thermal stability and hydrogen-bonding capacity .
  • 5i () : N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)thiophene-2-sulfonamide
    • Structural Differences : Adds a piperazine-oxoethyl linker, increasing molecular flexibility.
    • Key Data : High yield (96%) and lower melting point (115–118°C) suggest improved synthetic accessibility but reduced crystallinity .

Solubility and Pharmacokinetic Properties

  • 4-Amino-N-2-thiazolylbenzenesulfonamide (–18): Comparison: The absence of fluorine and thiophene in this simpler analogue results in higher aqueous solubility, as noted in solubility databases. This underscores the trade-off between lipophilicity (enhanced by fluorine) and bioavailability .

Critical Analysis and Research Implications

  • Synthetic Accessibility : Compounds with piperazine linkers (e.g., 5i) exhibit higher yields (>90%) compared to thiazolidinedione derivatives (~65%), suggesting that steric hindrance from rigid moieties (e.g., thiazolidinedione) may complicate synthesis .
  • Fluorine’s Role : The 4-fluoro substituent in the target compound and GB30 likely enhances metabolic stability and target binding via electronegative effects, though at the cost of reduced solubility .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and case studies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole and sulfonamide exhibit potent antibacterial properties. For instance, a series of compounds, including those with this compound scaffolds, were synthesized and evaluated for their antibacterial efficacy against various bacterial strains.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
5a8E. coli: 8S. aureus: 9
47.5S. epidermidis: 7B. subtilis: -
27.5S. aureus: 6-
17--

This table illustrates the varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing significant inhibition zones . Notably, the presence of sulfonamide groups suggests a mechanism involving the inhibition of dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis, leading to bacteriostatic effects .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds containing thiazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of thiazole-based compounds, several derivatives were tested against fibroblast cells and seven cancer cell lines. The most active compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and exhibited significant growth inhibition across multiple cancer types .

Enzyme Inhibition

Another area of interest is the inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising AChE inhibitory activity.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)
Compound 3i2.7
Compound X5.0

These findings suggest that modifications in the thiazole structure can enhance AChE inhibition, providing a potential therapeutic pathway for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-chloro-N-(thiazol-2-yl)acetamide with a fluorobenzo[d]thiazole precursor in the presence of potassium carbonate (K₂CO₃) as a base, followed by sulfonylation. Reaction optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios to improve yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., fluorobenzo[d]thiazole protons at δ 7.1–8.5 ppm; thiophene sulfonamide protons at δ 7.3–7.7 ppm) and coupling constants to confirm regiochemistry .
  • HRMS : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 339.0423 vs. calculated 339.0420) to confirm purity .
  • UV-Vis : Simulate electronic transitions (e.g., π→π* and n→π*) using TD-DFT with IEFPCM solvation models to correlate experimental absorption bands with theoretical data .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and binding mechanisms of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP), and nonlinear optical properties. Compare simulated IR/Raman spectra with experimental data to validate conformational stability .
  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., 5LOF for anti-inflammatory activity). Analyze binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., sulfonamide oxygen with Arg120) to prioritize targets .

Q. How can researchers design experiments to resolve contradictory activity data in enzymatic vs. cellular assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values using purified enzymes (e.g., lipase or cyclooxygenase isoforms) under standardized conditions (pH 7.4, 37°C).
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in relevant cell lines (e.g., MCF-7 for cancer). Discrepancies may arise from cell permeability or off-target effects; address these via prodrug strategies or metabolomic profiling .

Q. What in vitro models are suitable for evaluating the antitumor potential of sulfonamide derivatives like this compound?

  • Methodological Answer : Screen against the NCI-60 panel of cancer cell lines, using dose-response curves (1–100 µM) and GI₅₀ calculations. Compare activity profiles with known sulfonamide-based inhibitors (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to identify structure-activity trends. Validate hits via apoptosis assays (Annexin V/PI staining) .

Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced selectivity and potency?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 4-fluorobenzo[d]thiazole position. Assess β₃-adrenergic receptor agonism (EC₅₀) and selectivity over β₁/β₂ subtypes via cAMP accumulation assays .
  • Pharmacokinetic Profiling : Use in vitro microsomal stability (human liver microsomes) and in vivo bioavailability studies (rodent models) to prioritize analogs with balanced ADMET properties .

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